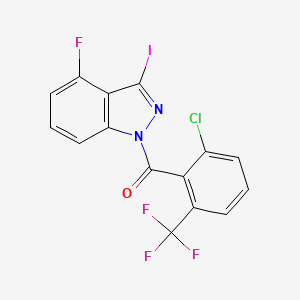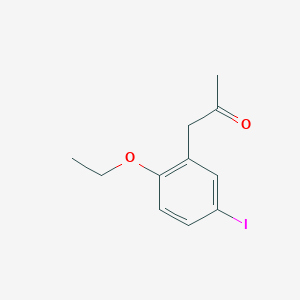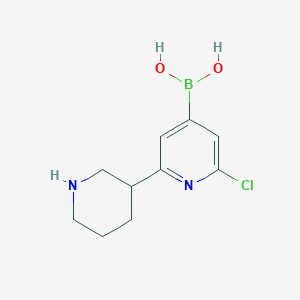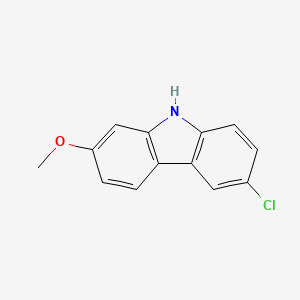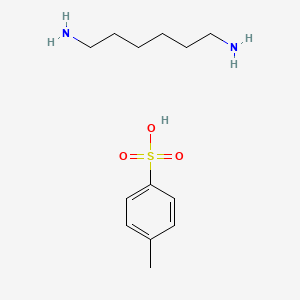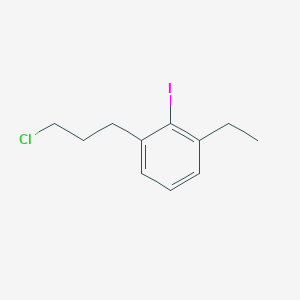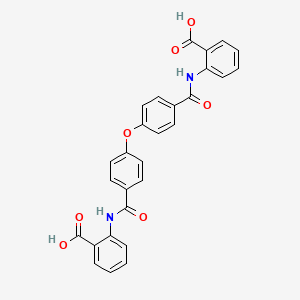![molecular formula C16H28O B14069187 (1S,15S)-Bicyclo[13.1.0]hexadecan-2-one](/img/structure/B14069187.png)
(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one is a unique organic compound characterized by its bicyclic structure. This compound is notable for its rigid and complex molecular framework, which makes it an interesting subject of study in organic chemistry. The compound’s structure consists of a 16-carbon skeleton with a ketone functional group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,15S)-Bicyclo[13.1.0]hexadecan-2-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core. This is followed by various functional group transformations to introduce the ketone group at the desired position. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms due to its rigid structure.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,15S)-Bicyclo[13.1.0]hexadecan-2-one involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The rigid bicyclic structure also affects how the compound fits into binding sites, contributing to its specificity and activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a smaller ring system.
Bicyclo[3.1.0]hexane: Similar in structure but with different ring sizes and properties.
Uniqueness
(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one is unique due to its larger ring system and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity. Its rigid structure makes it a valuable compound for studying stereochemical effects and developing new materials and drugs.
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(1S,15S)-bicyclo[13.1.0]hexadecan-2-one |
InChI |
InChI=1S/C16H28O/c17-16-12-10-8-6-4-2-1-3-5-7-9-11-14-13-15(14)16/h14-15H,1-13H2/t14-,15-/m0/s1 |
InChI Key |
BIKRAVWBNXPMMM-GJZGRUSLSA-N |
Isomeric SMILES |
C1CCCCCCC(=O)[C@H]2C[C@@H]2CCCCC1 |
Canonical SMILES |
C1CCCCCCC(=O)C2CC2CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)
![1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene](/img/structure/B14069120.png)

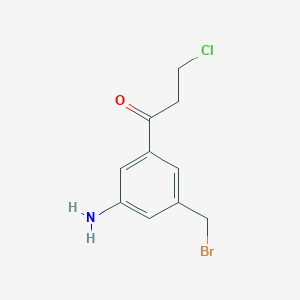
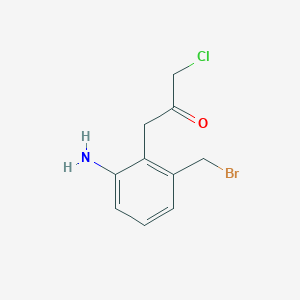
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14069141.png)
